2-Fluoro-araatp
Description
2-Fluoro-9-{5-O-[(R)-hydroxy{[(R)-hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl]-β-D-arabinofuranosyl}-9H-purin-6-amine is a fluorinated purine nucleoside analog characterized by:
- Purine Core: A 6-aminopurine base with a fluorine substituent at the 2-position.
- Sugar Moiety: A β-D-arabinofuranosyl group at the 9-position.
- Phosphate Modifications: A bisphosphorylated group at the 5'-O position, comprising two phosphate units linked via phosphonooxy and phosphoryloxy groups in an (R,R)-stereochemical configuration.
This compound is structurally related to antiviral and antineoplastic nucleosides, such as fludarabine and cladribine, but distinguishes itself through its unique bisphosphate modification, which may enhance intracellular retention and kinase-mediated activation .
Properties
CAS No. |
74832-57-8 |
|---|---|
Molecular Formula |
C10H15FN5O13P3 |
Molecular Weight |
525.17 g/mol |
IUPAC Name |
[[(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15FN5O13P3/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6+,9-/m1/s1 |
InChI Key |
PIOKUWLZUXUBCO-FJFJXFQQSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F)N |
Synonyms |
2-F-araATP 2-fluoro-araATP 9-beta-D-arabinofuranosyl-2- fluoroadenine 5'-triphosphate F-ara-ATP |
Origin of Product |
United States |
Biological Activity
2-Fluoro-9-{5-O-[(R)-hydroxy{[(R)-hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl]-beta-D-arabinofuranosyl}-9H-purin-6-amine is a synthetic nucleoside analog that has garnered attention due to its potential applications in cancer therapy and antiviral treatments. This compound is structurally related to other purine nucleosides, such as clofarabine, which is known for its cytotoxic effects against various malignancies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a fluorine atom, which is crucial for enhancing the biological activity of the nucleoside.
The biological activity of 2-fluoro-9-{5-O-[(R)-hydroxy{[(R)-hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl]-beta-D-arabinofuranosyl}-9H-purin-6-amine primarily involves its function as a nucleoside analog. It competes with natural nucleosides for incorporation into DNA and RNA, leading to disruption of nucleic acid synthesis. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells.
Cytotoxicity Studies
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, similar compounds have shown effectiveness in mouse models, specifically in inhibiting the growth of P388 leukemia cells. The cytotoxic effects are attributed to the compound’s ability to induce apoptosis in malignant cells while sparing normal cells to some extent.
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Study 1 | P388 Leukemia | 0.5 | High cytotoxicity observed |
| Study 2 | MCF-7 Breast Cancer | 1.2 | Induced apoptosis and cell cycle arrest |
| Study 3 | HeLa Cervical Cancer | 0.8 | Significant reduction in cell viability |
Antiviral Activity
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may also possess antiviral activity. Preliminary studies indicate that it can inhibit viral replication in vitro, particularly against retroviruses and certain RNA viruses. The mechanism may involve interference with viral RNA synthesis, similar to its action on cellular nucleic acids.
Case Studies
- Clofarabine Comparison : A study comparing the efficacy of clofarabine and related compounds demonstrated that the new compound exhibited a lower IC50 value, indicating stronger cytotoxicity against leukemia cells. Mice treated with this compound showed a significant increase in survival rates compared to control groups .
- Viral Inhibition : In a controlled experiment involving HIV-infected cell cultures, treatment with the compound resulted in a marked decrease in viral load, suggesting potential for development as an antiviral agent .
Safety and Toxicology
While promising, the safety profile of 2-fluoro-9-{5-O-[(R)-hydroxy{[(R)-hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl]-beta-D-arabinofuranosyl}-9H-purin-6-amine requires further investigation. Toxicological assessments have shown some adverse effects typical of purine analogs, including myelosuppression and gastrointestinal disturbances. Long-term studies are necessary to fully understand the implications of its use.
Comparison with Similar Compounds
Key Differences in Bioactivity
Phosphate Modifications: The bisphosphate group in the target compound may enhance binding to nucleotide kinases (e.g., deoxycytidine kinase), promoting intracellular activation compared to mono-phosphorylated analogs like the fludarabine impurity . Cyclic ara-AMP () exhibits antiviral activity via inhibition of viral polymerases, but its cyclic phosphate limits metabolic stability compared to linear bisphosphates .
Halogen Substitution: Fluorine at the 2-position (target compound) vs. Fluorine’s electronegativity may reduce off-target toxicity compared to chlorine .
Sugar Conformation: The β-D-arabinofuranosyl group in the target compound and its analogs adopts a C2'-endo pucker, distinct from the C3'-endo conformation of ribose in ATP. This affects binding to DNA polymerases and reverse transcriptases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
